molecular formula C11H13BrO2 B8674040 4-Bromo-2-cyclobutoxy-1-methoxybenzene

4-Bromo-2-cyclobutoxy-1-methoxybenzene

Cat. No.: B8674040
M. Wt: 257.12 g/mol
InChI Key: ARRLCVZJOAXSDV-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclobutoxy-1-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at the 4-position, a methoxy group at the 1-position, and a cyclobutoxy group at the 2-position. The cyclobutoxy moiety (-O-cyclobutyl) introduces steric and electronic effects distinct from linear or bulkier cyclic ether substituents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the cyclobutane ring’s conformational rigidity may influence biological activity or material properties .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-bromo-2-cyclobutyloxy-1-methoxybenzene

InChI

InChI=1S/C11H13BrO2/c1-13-10-6-5-8(12)7-11(10)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3

InChI Key

ARRLCVZJOAXSDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-Bromo-2-cyclobutoxy-1-methoxybenzene to other brominated methoxybenzene derivatives are critical for understanding its reactivity, applications, and physicochemical properties. Below is a comparative analysis of key analogs:

Structural Analogs and Substituent Variations

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cyclobutoxy C${11}$H${13}$BrO$_2$ 257.12* Not provided Intermediate with steric hindrance; potential use in drug design
4-Bromo-2-chloro-1-methoxybenzene Chloro C$7$H$6$BrClO 221.48 3964-56-5 Higher electrophilicity; suited for SNAr reactions
4-Benzyloxy-2-bromo-1-methoxybenzene Benzyloxy C${14}$H${13}$BrO$_2$ 293.16 Not provided Requires multi-step synthesis (protection, bromination); benzyl group enables deprotection via hydrogenolysis
4-Bromo-1-fluoro-2-methoxybenzene Fluoro C$7$H$6$BrFO 205.03 2357-52-0 Electron-withdrawing fluorine enhances oxidative stability
4-Bromo-2-ethoxy-1-methylbenzene Ethoxy C$9$H${11}$BrO 215.09 33839-11-1 Ethyl group increases lipophilicity; used in material science

*Molecular weight calculated based on inferred formula.

Physicochemical Properties

  • This contrasts with the benzyloxy group, which, while bulky, offers flexibility due to the benzyl ring’s rotation .
  • Solubility: Cyclobutoxy’s non-polar cyclic structure may reduce water solubility compared to ethoxy or methoxy derivatives, aligning with trends observed in lipophilicity studies .
  • Thermal Stability : The strained cyclobutane ring could lower thermal stability relative to unstrained ethers like ethoxy, though specific data are lacking in the evidence.

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